Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-
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Overview
Description
Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- is a chemical compound with the molecular formula C8H3N3O3. It is known for its unique structure, which includes a nitro group attached to a furan ring, a phenylamino group, and a methylene bridge connecting to a propanedinitrile moiety
Preparation Methods
The synthesis of Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- typically involves the reaction of 5-nitro-2-furaldehyde with phenylamine and malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Condensation: The methylene bridge can undergo condensation reactions with other carbonyl compounds to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases to facilitate substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a useful probe in biochemical studies.
Medicine: Research has explored its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- involves its interaction with various molecular targets. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The phenylamino group can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The compound’s overall structure allows it to participate in multiple pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- can be compared with other similar compounds, such as:
2-(5-Nitro-furan-2-ylmethylene)-malononitrile: Similar in structure but lacks the phenylamino group, which affects its reactivity and applications.
5-Nitro-2-furaldehyde: A precursor in the synthesis of the compound, with different chemical properties and applications.
Phenylamine: Another precursor, which contributes to the compound’s unique properties through its aromatic amine group.
Properties
CAS No. |
143560-36-5 |
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Molecular Formula |
C14H8N4O3 |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
2-[anilino-(5-nitrofuran-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H8N4O3/c15-8-10(9-16)14(17-11-4-2-1-3-5-11)12-6-7-13(21-12)18(19)20/h1-7,17H |
InChI Key |
YQACGRUFELWJSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=C(C#N)C#N)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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